molecular formula C11H13NO5 B11473886 (1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine

(1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine

Cat. No.: B11473886
M. Wt: 239.22 g/mol
InChI Key: HRTGCVKWTQOBPZ-QCDXTXTGSA-N
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Description

(Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE typically involves the condensation of 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitrating agents.

Major Products

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, (Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors, altering signal transduction processes and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-1,3-benzodioxole
  • N-Hydroxybenzylideneamine
  • 2H-1,3-Benzodioxole derivatives

Uniqueness

(Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE stands out due to its combination of a benzodioxole ring with dimethoxy groups and a hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

(NZ)-N-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H13NO5/c1-14-8-5-7(3-4-12-13)9(15-2)11-10(8)16-6-17-11/h4-5,13H,3,6H2,1-2H3/b12-4-

InChI Key

HRTGCVKWTQOBPZ-QCDXTXTGSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)C/C=N\O)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)CC=NO)OC)OCO2

Origin of Product

United States

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